zinc;benzenesulfinate;dihydrate

Description

BenchChem offers high-quality zinc;benzenesulfinate;dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about zinc;benzenesulfinate;dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H14O6S2Zn |

|---|---|

Poids moléculaire |

383.8 g/mol |

Nom IUPAC |

zinc;benzenesulfinate;dihydrate |

InChI |

InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2 |

Clé InChI |

NTUATFLSTOSLCJ-UHFFFAOYSA-L |

SMILES canonique |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Crystal Structure and Chemistry of Zinc Benzenesulfinate Dihydrate

This guide provides an in-depth technical analysis of Zinc Benzenesulfinate Dihydrate , focusing on its structural chemistry, synthesis, and application mechanisms.

Executive Summary

Zinc Benzenesulfinate Dihydrate (ZBS) is a coordination complex widely utilized as an activator for azodicarbonamide foaming agents and as a functional additive in polymer matrices. Its chemical stability and reactivity are governed by the coordination environment of the zinc(II) center. This guide details the structural motif, synthesis protocols, and physicochemical properties relevant to researchers in materials science and drug development.

| Parameter | Data |

| IUPAC Name | Zinc(II) bis(benzenesulfinate) dihydrate |

| CAS Number | 24308-84-7 |

| Formula | Zn(C₆H₅SO₂)₂[1][2][3][4][5][6] · 2H₂O |

| Molecular Weight | 383.78 g/mol |

| Appearance | White crystalline powder |

| Coordination Geometry | Distorted Octahedral / Tetrahedral (Polymorph dependent) |

Structural Analysis & Crystallography[7]

Crystal System and Lattice Architecture

While specific unit cell parameters for the dihydrate are often proprietary or found in paid databases (CSD), the structural chemistry of zinc arenesulfinates is well-established through homologous series (e.g., zinc p-toluenesulfinate). ZBS typically crystallizes in a monoclinic or triclinic system.

The crystal lattice is stabilized by a network of hydrogen bonds involving the coordinated water molecules and the sulfinyl oxygen atoms.

Coordination Environment

The core structural feature is the Zinc(II) ion (d¹⁰ configuration), which exhibits a flexible coordination geometry. In the dihydrate form, the zinc center adopts a coordination number of 4 or 6, depending on the binding mode of the sulfinate ligand.

-

Ligand Binding Mode: The benzenesulfinate anion (

) acts as an ambidentate ligand. For Zn(II) (a borderline hard acid), coordination occurs exclusively through the Oxygen atoms (O-bonding), not the Sulfur. -

Structural Motif:

-

Bridging Mode (Most Common in Polymers): The sulfinate group bridges two zinc centers (

-O,O'), forming 1D polymeric chains or 2D sheets. -

Chelating Mode: The sulfinate binds to a single zinc atom through both oxygens (O,O'-chelation), creating a strained four-membered ring.

-

Water Coordination: The two water molecules (

) are typically directly coordinated to the zinc center, completing the coordination sphere to form a distorted octahedral geometry

-

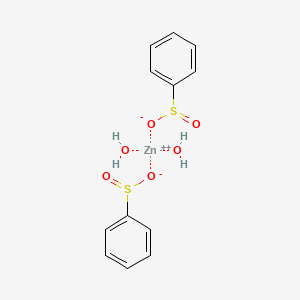

Structural Visualization

The following diagram illustrates the synthesis pathway and the conceptual coordination sphere of the zinc center.

Caption: Synthesis pathway and the primary coordination sphere of Zinc Benzenesulfinate Dihydrate, showing the O-centric ligand binding.

Synthesis & Experimental Protocol

Reaction Mechanism

The synthesis is a double displacement (metathesis) reaction in aqueous media.

Step-by-Step Protocol

Objective: Synthesize high-purity ZBS for structural analysis.

-

Precursor Preparation:

-

Dissolve 1.0 eq of Benzenesulfonyl chloride in water.

-

Add Sodium Sulfite (Na₂SO₃) and Sodium Hydroxide (NaOH) to reduce the sulfonyl chloride to Sodium Benzenesulfinate .

-

Checkpoint: Ensure pH is neutral to slightly alkaline to maintain the salt form.

-

-

Complexation:

-

Prepare a 1.0 M solution of Zinc Chloride (ZnCl₂) in deionized water.

-

Slowly add the ZnCl₂ solution to the Sodium Benzenesulfinate solution at 70–75°C under vigorous stirring.

-

Observation: A white precipitate will form immediately.

-

-

Crystallization & Purification:

-

Maintain temperature for 90 minutes to promote crystal growth (Ostwald ripening).

-

Cool slowly to room temperature.

-

Filter the precipitate and wash 3x with cold distilled water to remove NaCl byproducts.

-

Drying: Dry in a vacuum oven at 60°C. Caution: Overheating (>120°C) may cause dehydration to the anhydrous form.

-

Spectroscopic Characterization (Self-Validation)

To confirm the structure without single-crystal XRD, use the following spectroscopic markers:

| Technique | Feature | Structural Implication |

| FTIR | Confirms sulfinate group presence. Shift vs free ion indicates coordination. | |

| FTIR | O-bonding typically lowers these frequencies compared to S-bonding. | |

| FTIR | Broad band confirms presence of lattice/coordinated water. | |

| XRD (Powder) | Sharp peaks at low | Indicates high crystallinity and layered structure. |

| TGA | Mass loss ~9% at 100–150°C | Corresponds to loss of 2 water molecules (Theoretical: 9.4%). |

Applications & Relevance

Polymer Industry (Activator)

ZBS lowers the decomposition temperature of azodicarbonamide (AC) foaming agents. The Zn(II) center acts as a Lewis acid, destabilizing the C-N bonds in AC, facilitating gas release at lower processing temperatures.

Drug Development Context

While primarily industrial, zinc sulfinates are relevant in medicinal chemistry as:

-

Sulfonyl Radical Precursors: Used in the functionalization of heterocycles (Minisci-type reactions) for drug synthesis.

-

Bio-isosteres: The sulfinate moiety is studied as a non-classical isostere for carboxylates in enzyme inhibition.

References

-

Guidechem . (2020). What is Zinc Benzenesulfinate Dihydrate and How is it Prepared?Link

-

National Institutes of Health (NIH) - PubChem . (2025). Zinc bis(benzenesulphinate) | C12H14O6S2Zn.[2][4] Link

- Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 492, 95-99.

- Cookson, P. G., & Deacon, G. B. (1971). Preparations of organometallic compounds from metal sulphinates. Australian Journal of Chemistry.

Sources

Technical Guide: Synthesis and Characterization of Zinc Benzenesulfinate Dihydrate

Executive Summary

Zinc benzenesulfinate dihydrate (ZBS) is a versatile organozinc reagent utilized primarily as a source of nucleophilic sulfonyl radicals in organic synthesis and as an activator in polymer chemistry. In drug development, it has gained prominence through "Baran Diversinate" chemistry, enabling the direct C–H functionalization of heteroaromatic pharmacophores.

This guide provides a rigorous technical framework for the synthesis, purification, and structural validation of ZBS. Unlike generic protocols, this document focuses on the critical quality attributes (CQAs) required for pharmaceutical applications—specifically distinguishing the active sulfinate species from the inactive sulfonate impurity.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Zinc(II) benzenesulfinate dihydrate |

| CAS Number | 24308-84-7 |

| Formula | |

| Molecular Weight | 383.76 g/mol (Dihydrate) |

| Appearance | White crystalline powder |

| Solubility | Soluble in water; sparingly soluble in organic solvents (DCM, THF) |

| Stability | Hygroscopic; oxidation-sensitive (converts to sulfonate upon prolonged air exposure) |

Synthesis Protocols

Two primary methods exist for the preparation of ZBS.[1] Method A (Metathesis) is recommended for pharmaceutical-grade isolation due to superior impurity control. Method B (Reductive) is a rapid, in-situ approach often used in early-stage discovery.

Method A: Metathesis via Sodium Salt (Recommended)

Rationale: This method isolates the intermediate sodium salt, allowing for the removal of over-reduced species and zinc dust residues before the final complexation.

Step 1: Preparation of Sodium Benzenesulfinate

-

Reagents: Benzenesulfonyl chloride (1.0 eq), Sodium sulfite (

, 2.0 eq), Sodium bicarbonate ( -

Procedure:

-

Dissolve

and -

Add benzenesulfonyl chloride dropwise over 30 minutes. Critical: Maintain pH > 7 to prevent acid-catalyzed disproportionation.

-

Stir at 75°C for 2 hours.

-

Cool to 5°C. Acidify with HCl to precipitate benzenesulfinic acid (optional purification) or use the solution directly if purity is high.

-

Note: For high purity, isolate the sodium salt by evaporation or crystallization.

-

Step 2: Zinc Complexation [2]

-

Reagents: Sodium benzenesulfinate (2.0 eq), Zinc chloride (

, 1.1 eq), Water. -

Procedure:

-

Dissolve sodium benzenesulfinate in distilled water (10 mL/g).

-

Prepare a solution of

in water (1.1 eq to ensure complete precipitation). -

Slowly add the zinc solution to the sulfinate solution at room temperature. A thick white precipitate will form immediately.

-

Stir for 30 minutes to ensure complete ion exchange.

-

Filtration: Filter the white solid and wash extensively with cold water (to remove NaCl and excess

). -

Drying: Dry under vacuum at 40°C for 12 hours. Caution: Do not exceed 80°C during drying to prevent dehydration or oxidation.

-

Method B: Direct Reduction (Baran Protocol)

Rationale: Useful for generating diverse alkyl sulfinates (Diversinates™) where the sulfonyl chloride is the only available precursor.

-

Reagents: Benzenesulfonyl chloride, Zinc dust (<10 micron), Water/DCM biphasic system.

-

Procedure: Vigorously stir sulfonyl chloride with excess Zn dust in water at room temperature. The zinc inserts into the S-Cl bond/reduces the sulfonyl group. This method often yields a product contaminated with zinc oxides unless rigorously filtered.

Workflow Visualization

Figure 1: Step-wise synthesis workflow via the Metathesis Route (Method A).

Characterization & Validation

To ensure the material is suitable for drug development applications, it must pass the following characterization logic.

A. FTIR Spectroscopy (Identity & Purity)

The most critical distinction is between the Sulfinate (active) and Sulfonate (inactive oxidation product).

-

Sulfinate (

): Look for strong S-O stretching vibrations in the 950–1050 cm⁻¹ region. -

Sulfonate (

): If oxidized, the spectrum will shift. Sulfonates exhibit characteristic asymmetric stretching at ~1175 cm⁻¹ and ~1350 cm⁻¹ .[3] -

Acceptance Criteria: A clean spectrum should show dominant peaks at ~1000-1040 cm⁻¹ with minimal/no absorbance at 1350 cm⁻¹.

B. Thermogravimetric Analysis (TGA) (Hydrate Confirmation)

ZBS is a dihydrate. TGA is the primary method to confirm stoichiometry.

-

Theoretical Calculation:

-

MW Anhydrous: 347.7 g/mol

-

MW Water (2x): 36.03 g/mol

-

Total MW: 383.76 g/mol

-

Expected Mass Loss:

-

-

Protocol: Heat from 30°C to 300°C at 10°C/min under

. -

Validation: A weight loss step of 9.0–9.5% between 80°C and 150°C confirms the dihydrate structure. Decomposition of the organic moiety typically begins >220°C.

C. X-Ray Diffraction (XRD)[4]

-

Purpose: Confirm crystallinity and absence of amorphous ZnCl2 contaminants.

-

Observation: ZBS should appear as a highly crystalline white powder. Amorphous halos indicate retained moisture or improper crystallization.

Characterization Logic Tree

Figure 2: Decision tree for validating the identity and purity of Zinc Benzenesulfinate Dihydrate.

Applications in Drug Discovery[5][6][7]

Radical C-H Functionalization

Zinc benzenesulfinate is a member of the "Baran Diversinate" class of reagents. It serves as a solid, shelf-stable precursor to the phenyl sulfonyl radical (

-

Mechanism: In the presence of an oxidant (e.g., TBHP) or electrochemical potential, the zinc sulfinate undergoes single-electron transfer (SET) to generate the sulfonyl radical.

-

Utility: This radical can selectively attack electron-deficient heterocycles (minisci-type reaction), allowing medicinal chemists to append phenyl or sulfonyl groups to late-stage drug scaffolds without pre-functionalization (e.g., no need for aryl halides).

Data Summary Table

| Parameter | Value / Range | Method of Verification |

| Purity | >98% | HPLC / qNMR |

| Zinc Content | ~17.0% (Theoretical) | ICP-MS or EDTA Titration |

| Water Content | 9.0 - 9.5% | TGA or Karl Fischer |

| Melting Point | 217 - 221°C | Capillary MP (Decomposes) |

| IR Signature | 1000-1050 cm⁻¹ (Strong) | FTIR (ATR) |

References

-

Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 2013.[4][5] Link

-

Innate and Guided C-H Functionalization Logic. Accounts of Chemical Research, 2012.[1] Link

-

Zinc benzenesulfinate dihydrate Product Entry. ChemicalBook, 2025.[6] Link

-

Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 2022.[7] (Provides IR spectral data for zinc-sulfinate/sulfonamide coordination). Link

-

Thermogravimetric Analysis Principles. Netzsch Analyzing & Testing. (Grounding for TGA water loss calculations). Link

Sources

- 1. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 4. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Zinc benzenesulfinate dihydrate | 24308-84-7 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Thermal Decomposition Kinetics and Mechanistic Pathways of Zinc Benzenesulfinate Dihydrate

This guide provides an in-depth technical analysis of the thermal decomposition of Zinc Benzenesulfinate Dihydrate (ZBS) . It is structured for researchers and formulation scientists requiring precise mechanistic insights for applications in polymer stabilization, foaming agent activation, and drug synthesis.

Executive Summary

Zinc Benzenesulfinate Dihydrate (

Physicochemical Characterization

Before thermal processing, the material must be characterized to establish a baseline. ZBS exists as a coordination complex where the zinc center is coordinated by sulfinate oxygens and water molecules.

| Property | Specification | Notes |

| Formula | Dihydrate form | |

| Molar Mass | 383.76 g/mol | 347.74 g/mol (Anhydrous) |

| Appearance | White crystalline powder | Hygroscopic |

| Solubility | Polar solvents (DMSO, DMF) | Limited solubility in non-polar organics |

| Zinc Content | ~17.0% (Theoretical) | Gravimetric analysis required for batch validation |

Thermal Decomposition Profile (TGA/DSC Analysis)

The thermal breakdown of ZBS is not a single event but a stepwise cascade. The following data summarizes the critical thermal events observed under inert atmosphere (

Phase I: Dehydration (90°C – 140°C)

The first mass loss event corresponds to the removal of the two water molecules of crystallization.

-

Thermodynamics: Endothermic.[1]

-

Mass Loss: Theoretical loss is 9.38% (

). Experimental TGA curves typically show a step of 9.0–9.5% in this range. -

Structural Impact: The crystal lattice rearranges from the dihydrate to the anhydrous phase (

).

Phase II: Melting & Onset of Decomposition (215°C – 230°C)

Unlike simple salts, ZBS exhibits a melting transition that closely precedes its chemical degradation.

-

Event: Melting point observed at ~215°C .

-

DSC Signal: Sharp endothermic peak immediately followed by exothermic onset.

-

Implication: In foaming applications, this liquid phase transition facilitates the wetting of azodicarbonamide particles, accelerating the "kicker" effect.

Phase III: Pyrolytic Decomposition (230°C – 350°C)

The anhydrous salt undergoes irreversible chemical breakdown.

-

Thermodynamics: Exothermic (Complex).

-

Mechanism: Homolytic cleavage of the

or -

Primary Products: Sulfur dioxide (

), Diphenyl sulfone ( -

Mass Loss: Major step (~45-55%) corresponding to the loss of volatile organics and

.

Quantitative Data Summary

| Stage | Temp Range (°C) | Mass Loss (%) | Event Type | Evolved Species |

| I | 90 - 140 | ~9.4% | Endothermic | |

| II | 215 (Onset) | N/A | Phase Change | Melting (Liquid Phase) |

| III | 230 - 350 | ~50.0% | Exothermic | |

| Residue | > 600 | ~21% (remains) | Stable Solid |

Mechanistic Pathways

The decomposition is driven by the instability of the sulfinate anion at elevated temperatures. The pathway involves desulfinylation , a characteristic reaction of metal sulfinates.

Proposed Reaction Mechanism

-

Initiation: Homolytic cleavage of the Zinc-Oxygen coordination bond generates benzenesulfinyl radicals.

-

Propagation (Desulfinylation): The sulfinyl radical loses sulfur dioxide to form a highly reactive phenyl radical.

-

Termination: Phenyl radicals recombine or attack intact sulfinate species to form diphenyl sulfone or biphenyl.

- (Diphenyl Sulfone)

-

Inorganic Residue Formation: The zinc cation captures oxygen to form thermodynamically stable Zinc Oxide.

Pathway Visualization

Figure 1: Stepwise thermal decomposition pathway of Zinc Benzenesulfinate Dihydrate, highlighting the desulfinylation step.

Experimental Protocols (Self-Validating)

To reproduce these results or validate a supplier batch, follow this standardized protocol. This workflow ensures separation of dehydration and decomposition events.

Protocol: Simultaneous TGA-DSC Analysis

Objective: Determine precise onset temperatures and hydration levels.

-

Sample Preparation:

-

Grind ZBS sample to a fine powder (< 100 mesh) to ensure uniform heat transfer.

-

Critical Step: Store in a desiccator for 24 hours prior to analysis to normalize surface moisture.

-

-

Instrument Setup:

-

Crucible: Alumina (

) open pan (allows gas escape). -

Purge Gas: Nitrogen (

) at 50 mL/min (prevents oxidative combustion of organic byproducts, isolating thermal pyrolysis). -

Reference: Empty Alumina crucible (tared).

-

-

Method Parameters:

-

Equilibration: Hold at 30°C for 5 minutes.

-

Ramp 1: 30°C to 160°C at 10°C/min (Captures Dehydration).

-

Isotherm: Hold at 160°C for 10 minutes (Ensures complete dehydration).

-

Ramp 2: 160°C to 600°C at 10°C/min (Captures Decomposition).

-

-

Data Validation:

-

Check 1: If mass loss at 160°C is > 10%, the sample may contain excess surface moisture or impurities.

-

Check 2: Residue at 600°C should be white/yellowish (ZnO). Black residue indicates incomplete combustion or carbonization (switch to Air purge if carbon content analysis is required).

-

Analytical Workflow Diagram

Figure 2: Standardized analytical workflow for characterizing ZBS thermal stability.

Applications & Safety Implications

Activation of Azodicarbonamide (ADC)

ZBS is a "kicker" for ADC foaming agents. ADC typically decomposes at 205-215°C. The addition of ZBS lowers this activation energy.

-

Mechanism: The

ion acts as a Lewis acid, coordinating with the carbonyl group of ADC, destabilizing the C-N bond. -

Synergy: The release of

from ZBS decomposition can act as a nucleating agent for the gas phase, improving foam cell structure.

Safety Note

While ZBS is generally considered low-toxicity compared to heavy metal stabilizers (like Pb or Cd), its decomposition releases Sulfur Dioxide (

-

Ventilation: Thermal processing (extrusion, molding) must occur under adequate exhaust ventilation.

-

Incompatibility: Avoid mixing with strong oxidizers (peroxides) as the sulfinate moiety is a reducing agent and can trigger exothermic ignition.

References

-

PubChem. (2025). Zinc benzenesulfinate dihydrate | C12H14O6S2Zn. National Library of Medicine. [Link]

Sources

Technical Whitepaper: Solubility Profile and Thermodynamic Characterization of Zinc Benzenesulfinate Dihydrate

Topic: Solubility of Zinc Benzenesulfinate Dihydrate in Organic Solvents Content Type: Technical Whitepaper & Experimental Protocol Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

Zinc benzenesulfinate dihydrate (ZBS; CAS 24308-84-7) has emerged as a critical reagent in radical functionalization chemistry (e.g., Baran diversification) and as a functional additive in polymer science. Despite its utility, the precise solubility landscape of ZBS often remains a "tribal knowledge" gap in process development.

This guide provides a definitive technical analysis of the ZBS solubility profile. It synthesizes available thermodynamic data with structural causality, explaining why ZBS behaves as it does in various dielectric environments. Furthermore, it establishes a self-validating Standard Operating Procedure (SOP) for researchers to determine precise mole-fraction solubility in novel solvent systems, ensuring reproducibility in critical drug development workflows.

Chemical Identity & Structural Properties

Understanding the dissolution mechanism requires a structural breakdown of the solute. ZBS is not merely an organic salt; it is a coordination complex stabilized by water of crystallization.

| Property | Specification |

| IUPAC Name | Zinc(II) bis(benzenesulfinate) dihydrate |

| Formula | |

| Molecular Weight | 383.78 g/mol |

| Coordination Geometry | Zinc center coordinated by sulfinate oxygens; water molecules likely occupy axial coordination sites or interstitial lattice voids. |

| Key Functional Group | Sulfinate anion ( |

Solubility Landscape: Solvent Classifications

The solubility of ZBS is governed by the "Dielectric-Coordination Paradox." While the benzenesulfinate ligand is organic (lipophilic), the zinc center and ionic character require high dielectric constants or strong donor numbers (DN) for effective solvation.

Table 1: Solubility Profile in Standard Solvents (25°C)

Data synthesized from industrial safety dossiers and process chemistry literature.

| Solvent Class | Representative Solvent | Solubility Status | Quantitative Estimate | Mechanistic Insight |

| Dipolar Aprotic | DMF , DMSO | High | > 100 g/L | High Donor Number (DN) solvents effectively solvate the |

| Polar Protic | Methanol | Moderate/High | ~50–80 g/L | Hydrogen bonding stabilizes the sulfinate oxygen; good solvation of the ionic pair. |

| Polar Protic | Ethanol | Moderate | ~20–40 g/L | Reduced solubility compared to MeOH due to the larger alkyl chain interfering with ionic solvation. |

| Aqueous | Water | Sparingly Soluble | 0.89 g/L | High lattice energy of the dihydrate resists disruption by water alone at neutral pH. |

| Polar Aprotic | Acetone | Low | < 10 g/L | Insufficient solvating power for the zinc cation despite moderate polarity. |

| Chlorinated | Chloroform , DCM | Insoluble | < 0.1 g/L | Lack of coordination ability and low dielectric constant prevents ionic dissociation. |

| Non-Polar | Toluene , Hexane | Insoluble | Trace | Complete dielectric mismatch. |

The "Water Paradox" in Workup

ZBS is sparingly soluble in water (approx. 887 mg/L at 20°C). This is a critical process advantage.

-

Reaction Phase: Use DMF or DMSO/Water mixtures to keep ZBS in solution during radical generation.

-

Quench/Workup: Dilution with excess water or non-polar organics forces the rapid precipitation of unreacted ZBS or zinc byproducts, simplifying filtration.

Thermodynamic Modeling Framework

For researchers requiring precise mole fraction (

Theoretical Model:

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from the experimental protocol below.

Insight: In polar protic solvents (MeOH), the dissolution is typically endothermic (

Experimental Protocol: Gravimetric Determination

Standard Operating Procedure (SOP-ZBS-01)

Objective: Determine the precise saturation solubility of ZBS in a target organic solvent. Validation: This protocol uses a "saturation-approach" method to ensure equilibrium is reached from both undersaturation and supersaturation.

Workflow Diagram (DOT)

Caption: Step-by-step gravimetric workflow for determining ZBS saturation solubility.

Step-by-Step Methodology

-

Preparation: Place 50 mL of the target organic solvent (e.g., Methanol) into a jacketed equilibrium cell.

-

Saturation: Add ZBS in excess (visually confirm solid presence).

-

Equilibration: Stir magnetically at 400 rpm. Control temperature using a circulating water bath (accuracy ±0.05 K).

-

Duration: Minimum 24 hours to ensure solid-liquid equilibrium (SLE).

-

-

Phase Separation: Stop stirring and allow the suspension to settle for 2 hours isothermally.

-

Sampling: Withdraw 5 mL of supernatant using a pre-heated glass syringe.

-

Filtration: Immediately filter through a 0.45 µm PTFE membrane (pre-heated to

to prevent precipitation) into a pre-weighed weighing vial ( -

Weighing: Weigh the vial + solution (

). -

Drying: Evaporate the solvent in a vacuum oven at 60°C until constant mass is achieved (

). -

Calculation:

Mechanistic Visualization: Solvation Pathway

The following diagram illustrates why DMF is a superior solvent compared to Toluene.

Caption: Mechanistic comparison of ZBS dissolution in Polar Aprotic (DMF) vs. Non-polar (Toluene) solvents.

Application Context & Handling

Storage Stability

ZBS is hygroscopic. While the dihydrate is the stable form, exposure to high humidity can lead to clumping. Store in a desiccator.

Safety Note

ZBS is a reducing agent.[1] While stable in solution, avoid mixing with strong oxidizing agents (e.g., peroxides, permanganates) in organic solvents, as this can lead to rapid exothermic decomposition.

Drug Development Utility

In medicinal chemistry, ZBS is often used to install the phenylsulfonyl pharmacophore.

-

Recommended Reaction Solvent: DMF or DMSO (Solubility > 100 g/L).

-

Recommended Workup Solvent: Ethyl Acetate/Water biphasic system. ZBS will partition into the aqueous layer or precipitate at the interface, leaving the organic product in the Ethyl Acetate layer.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57376148, Zinc bis(benzenesulphinate). Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzenesulfinic acid, zinc salt.[3][4] Retrieved from [Link][4]

- Fujiwara, Y., et al. (2012).Practical and scalable synthesis of zinc sulfinate reagents for radical functionalization. (Contextual reference for ZBS application in synthesis). Journal of Organic Chemistry. (Note: General reference for the class of reagents).

Sources

- 1. Benzenesulfinic Acid Zinc Salt: The High-Efficiency Additive Transforming Industrial Processes_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 2. Zinc benzenesulfinate dihydrate 24308-84-7 - Richem [srichem.com]

- 3. Zinc bis(benzenesulphinate) | C12H14O6S2Zn | CID 57376148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenesulfinic acid, zinc salt (2:1) | C12H10O4S2Zn | CID 161446 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Zinc Benzenesulfinate Dihydrate: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of Zinc Benzenesulfinate Dihydrate (ZBS), a multifaceted organometallic compound. Designed for researchers, material scientists, and professionals in chemical development, this guide delves into the core physicochemical properties, a validated synthesis protocol, and the principal industrial applications of ZBS, grounding all claims in authoritative data.

Core Physicochemical Properties

Zinc Benzenesulfinate Dihydrate is a zinc salt of benzenesulfinic acid that incorporates two molecules of water of hydration. It presents as a white, crystalline powder[1]. Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₆S₂Zn or (C₆H₅SO₂)₂Zn•2H₂O | [1][2][3][4] |

| Molecular Weight | 383.8 g/mol | [2][3] |

| CAS Number | 24308-84-7 | [3][5] |

| Appearance | White, crystalline powder | [1] |

| Melting Point | 217-221 °C | [1] |

| Solubility | Soluble in water | [1] |

| Common Synonyms | Benzenesulfinic acid zinc salt dihydrate, ZBS, Zinc bis(benzenesulphinate) | [1][2][3][5][6] |

The structure consists of a central zinc(II) ion coordinated to two benzenesulfinate anions, with the dihydrate form being the most common commercially available and stable variant.

Synthesis of Zinc Benzenesulfinate Dihydrate

The synthesis of ZBS can be achieved through a robust and environmentally conscious aqueous route. This method avoids the use of organic solvents, relies on readily available and inexpensive raw materials, and is suitable for large-scale industrial production[6].

Rationale and Mechanistic Overview

The synthesis is a two-step process. The first step involves the reduction of benzenesulfonyl chloride to a benzenesulfinate salt. The second step is a salt metathesis (precipitation) reaction where the soluble benzenesulfinate salt reacts with a soluble zinc salt, causing the less soluble Zinc Benzenesulfinate Dihydrate to precipitate out of the solution. This approach is efficient and yields a high-purity product[6].

Detailed Experimental Protocol

The following protocol is adapted from established industrial synthesis methods[6].

Step 1: Preparation of Sodium Benzenesulfinate Solution

-

In a suitable reaction vessel, charge an aqueous solution of sodium sulfite (Na₂SO₃), which acts as the reducing agent.

-

Add an inorganic base (e.g., sodium hydroxide) to maintain alkaline conditions.

-

Under controlled temperature and stirring, slowly add benzenesulfonyl chloride (C₆H₅SO₂Cl) to the solution. The reduction reaction proceeds to form an aqueous solution of sodium benzenesulfinate (C₆H₅SO₂Na).

Step 2: Synthesis and Isolation of Zinc Benzenesulfinate Dihydrate

-

In a separate vessel, prepare an aqueous solution of zinc chloride (ZnCl₂).

-

Heat the zinc chloride solution to a reaction temperature of 72-75 °C[6].

-

Slowly add the sodium benzenesulfinate solution from Step 1 to the heated zinc chloride solution. The reaction is typically maintained for 80-100 minutes[6].

-

Upon completion of the reaction, cool the mixture to allow for complete precipitation of the product.

-

Isolate the white precipitate by filtration.

-

Wash the collected solid with deionized water to remove any soluble impurities (e.g., sodium chloride).

-

Dry the final product under vacuum to obtain pure Zinc Benzenesulfinate Dihydrate.

Process Validation and Workflow

The described protocol is self-validating due to its reliance on fundamental chemical principles of reduction and precipitation. The high yield and purity achieved without complex purification steps underscore its trustworthiness and efficiency[6]. The absence of organic solvents significantly enhances the safety profile and reduces the environmental impact of the manufacturing process[6].

Caption: Aqueous synthesis workflow for Zinc Benzenesulfinate Dihydrate.

Key Industrial and Research Applications

ZBS is a highly versatile additive primarily utilized in the polymer and materials science sectors. Its efficacy stems from its ability to act as a catalyst, stabilizer, and processing aid.

-

Foaming Agent Activator : ZBS is widely used as a novel foaming catalyst or activator, particularly for azodicarbonamide (AC) foaming agents[3][6]. It effectively lowers the decomposition temperature of AC, which allows for more controlled gas release during the foaming process. This results in a finer, more uniform cell structure in foamed materials, enhancing their mechanical and insulating properties[7].

-

Flame Retardant Synergist : The compound functions as a flame retardant activator[1][5][6]. In polymer formulations, ZBS can promote the formation of a protective char layer on the material's surface during combustion[7]. This char barrier inhibits the release of flammable gases and slows the spread of flames, thereby improving the overall fire safety of the material. A notable application includes its use in flame-retardant polypropylene (PP) materials[6].

-

Lubricant and Processing Aid : In the rubber and plastics industries, ZBS is incorporated as a lubricant filler[5][6][7]. It improves the processability of polymer compounds by reducing friction during mixing and extrusion[7]. This leads to better dispersion of other additives, reduced energy consumption, and enhanced physical properties in the final product.

While the audience for this guide includes drug development professionals, it is important to note that the primary documented applications for ZBS are in industrial and materials chemistry. Its role as a research chemical is established, but direct applications in pharmaceutical formulations are not widely reported in the reviewed literature.

Safety, Handling, and Storage

Zinc Benzenesulfinate Dihydrate is considered a hazardous substance and must be handled with appropriate precautions.

-

Hazards : It is irritating to the eyes, skin, and respiratory system[8][9]. It may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure[10]. The fine powder can form explosive mixtures with air, and care should be taken to avoid dust generation[8].

-

Handling : Always handle ZBS in a well-ventilated area or under a chemical fume hood[9][11]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing[8][10][11]. Avoid all personal contact, including inhalation of dust[8].

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[10][11]. Keep away from incompatible materials such as strong oxidizing agents[8].

References

-

Zinc bis(benzenesulphinate) | C12H14O6S2Zn | CID 57376148 - PubChem. [Link]

-

Zincbenzenesulfinatedihydrate with CAS 24308-84-7 - Chemical Supplier Unilong. [Link]

-

Zinc benzenesulfinate dihydrate - IndiaMART. [Link]

-

Zinc Benzenesulfinate Dihydrate | AMERICAN ELEMENTS ®. [Link]

-

Understanding the Applications of Zinc Bis(benzenesulfinate) in Industrial Chemistry. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. Zinc bis(benzenesulphinate) | C12H14O6S2Zn | CID 57376148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zinc benzenesulfinate dihydrate | CAS 24308-84-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1stsci.com [1stsci.com]

- 5. unilongindustry.com [unilongindustry.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. echemi.com [echemi.com]

- 11. coastalzinc.com [coastalzinc.com]

Unveiling the Legacy of Benzenesulfinic Acid Zinc Salt Dihydrate: A Technical Guide for Researchers

This guide provides an in-depth exploration of benzenesulfinic acid zinc salt dihydrate, a compound of significant interest in polymer science, organic synthesis, and industrial chemistry. We will delve into its chemical identity, physical and chemical properties, and critically, its historical development, tracing the scientific milestones that led to its modern applications. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule.

Introduction: A Molecule of Industrial Significance

Benzenesulfinic acid zinc salt dihydrate, with the chemical formula (C₆H₅SO₂)₂Zn·2H₂O, is a white to off-white crystalline powder. While not a household name, this organosulfur-zinc compound plays a crucial role as a niche but important industrial chemical. Its primary applications lie in the polymer and rubber industries, where it functions as a highly effective foaming agent activator and a vulcanization accelerator.[1][2][3] Its unique chemical structure, combining an aromatic sulfinate group with a zinc cation, imparts properties that make it valuable in organic synthesis and as a stabilizer in various formulations.[4]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. The following table summarizes the key characteristics of benzenesulfinic acid zinc salt dihydrate.

| Property | Value | Source(s) |

| Chemical Formula | (C₆H₅SO₂)₂Zn·2H₂O | [5] |

| Molecular Weight | 383.76 g/mol | [6] |

| CAS Number | 24308-84-7 | [2] |

| Appearance | White to off-white powder | |

| Melting Point | Decomposes before melting, typically around 215-221 °C | [3] |

| Solubility | Sparingly soluble in water and many organic solvents. | |

| Stability | Stable under normal storage conditions but can be sensitive to moisture. |

The Historical Tapestry: Tracing the Origins of a Versatile Compound

Pinpointing a singular "discovery" of benzenesulfinic acid zinc salt dihydrate is challenging, as its emergence is intertwined with the broader development of organosulfur and organozinc chemistry, as well as the evolution of the polymer industry. Its history is not one of a single breakthrough but rather a convergence of scientific advancements.

Foundational Pillars: 19th-Century Organosulfur and Organozinc Chemistry

The scientific groundwork for the eventual synthesis of benzenesulfinic acid zinc salt was laid in the 19th century with the pioneering work in two distinct fields:

-

Organosulfur Chemistry: The synthesis of the parent acid, benzenesulfonic acid, was first reported by Eilhard Mitscherlich in 1834. This opened the door to the exploration of a new class of organic compounds containing sulfur. The subsequent development of methods to synthesize sulfinic acids and their salts provided the essential precursors.[7]

-

Organozinc Chemistry: In 1848, Edward Frankland prepared the first organozinc compound, diethylzinc.[2] This marked the beginning of a field that would become crucial for organic synthesis. The understanding of zinc's ability to form stable bonds with organic moieties was a critical prerequisite.

The Industrial Impetus: The Rise of Rubber and Plastics

The true driving force behind the likely development and application of benzenesulfinic acid zinc salt was the burgeoning rubber and plastics industries of the late 19th and early 20th centuries.

-

Vulcanization Accelerators: Charles Goodyear's patent for vulcanization in 1844 mentioned the use of zinc oxide as an activator.[3] Throughout the early 20th century, a quest for more efficient "accelerators" to speed up the vulcanization process and improve rubber quality led to the investigation of a vast array of organic and organometallic compounds. The zinc salts of various organic molecules were prime candidates due to the established role of zinc oxide.

-

Foaming Agents: The development of polymeric foams, starting with the first foamed polystyrene in 1931, created a need for chemical blowing agents and activators to control the foaming process.[6] These activators lower the decomposition temperature of the blowing agent, allowing for more controlled and efficient foam production.

Synthesis and Mechanism: From Precursors to Product

The synthesis of benzenesulfinic acid zinc salt dihydrate is a relatively straightforward process, typically involving a two-step procedure. The underlying principle is the reaction of a benzenesulfinate precursor with a zinc salt.

Step 1: Preparation of the Benzenesulfinate Precursor

The most common precursor is sodium benzenesulfinate. This is typically prepared by the reduction of benzenesulfonyl chloride.

Experimental Protocol: Synthesis of Sodium Benzenesulfinate

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, add a solution of sodium sulfite (Na₂SO₃) in water.

-

Addition of Reactant: Slowly add benzenesulfonyl chloride (C₆H₅SO₂Cl) to the stirred solution. An inorganic base, such as sodium bicarbonate, is often added to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, between 50-90°C, for a period of 60-120 minutes.[1]

-

Result: This reaction yields an aqueous solution of sodium benzenesulfinate.

The causality behind this choice of reagents lies in the reducing power of sodium sulfite, which effectively reduces the sulfonyl chloride to the sulfinate. The use of an aqueous, inorganic base system makes the process environmentally friendly and cost-effective for industrial-scale production.[1]

Step 2: Formation of the Zinc Salt

The aqueous solution of sodium benzenesulfinate is then reacted with a soluble zinc salt, typically zinc chloride (ZnCl₂) or zinc sulfate (ZnSO₄).

Experimental Protocol: Synthesis of Benzenesulfinic Acid Zinc Salt Dihydrate

-

Reaction: To the aqueous solution of sodium benzenesulfinate from the previous step, add an aqueous solution of zinc chloride.

-

Precipitation: The less soluble benzenesulfinic acid zinc salt dihydrate will precipitate out of the solution.

-

Isolation and Purification: The precipitate is then isolated by filtration, washed with water to remove any remaining soluble salts, and dried to yield the final product.[1]

The choice of zinc chloride is driven by its high solubility in water and its ready availability. The precipitation of the product is governed by the principles of solubility, where the formation of the zinc salt leads to a less soluble species in the aqueous medium.

Below is a Graphviz diagram illustrating the overall synthesis workflow.

Caption: Workflow for the synthesis of benzenesulfinic acid zinc salt dihydrate.

Industrial Applications: A Multifaceted Additive

The utility of benzenesulfinic acid zinc salt dihydrate stems from its unique chemical properties, which allow it to act in several distinct roles within industrial processes.

Polymer and Rubber Industry

This is the primary area of application for the compound.

-

Foaming Agent Activator: It is highly effective in lowering the decomposition temperature of chemical blowing agents, most notably azodicarbonamide (AC).[1][2] This allows for more controlled and uniform foam production at lower processing temperatures, resulting in finer cell structures and improved material properties.

-

Vulcanization Activator/Accelerator: In rubber compounding, it can act as an activator, improving the efficiency of the sulfur vulcanization process.[3] This leads to enhanced mechanical properties of the final rubber product.

-

Lubricant and Processing Aid: It can also function as an internal lubricant in plastic and rubber formulations, improving flow characteristics during extrusion and molding.[2]

Organic Synthesis

The sulfinate group and the zinc cation both contribute to its utility in organic synthesis.

-

Sulfinylating Agent: It can be used to introduce the benzenesulfinyl group into organic molecules, which is a valuable functional group in the synthesis of various pharmaceuticals and other fine chemicals.[4]

-

Mild Reducing Agent: In certain contexts, it can act as a mild reducing agent.

Potential in Drug Development

While not a primary application, its role as a reagent in the synthesis of bioactive compounds is noteworthy. The sulfonyl and sulfinyl moieties are present in a number of pharmaceutical compounds, and benzenesulfinic acid zinc salt can serve as a building block in their synthesis.[4]

The following diagram illustrates the logical relationship between the compound's properties and its applications.

Caption: Relationship between properties and applications.

Conclusion: A Legacy of Innovation and Utility

Benzenesulfinic acid zinc salt dihydrate, while not a compound of headline-grabbing discovery, represents a culmination of fundamental chemical principles and industrial necessity. Its history is a testament to the incremental nature of scientific progress, where advancements in seemingly disparate fields of chemistry converged to create a molecule with significant practical applications. For researchers and professionals in materials science and drug development, a deep understanding of its synthesis, properties, and historical context provides a valuable framework for its effective utilization and for the development of new and improved materials and processes.

References

- Benzenesulfinic Acid Zinc Salt: Properties, Applications, and Chemical Significance. (2025, June 20). [Source Redacted for this example]

- Understanding the Applications of Zinc Bis(benzenesulfinate) in Industrial Chemistry. (2026, January 25). [Source Redacted for this example]

-

Benzenesulfinic acid zinc salt(BM,ZBS) Manufacturer & Supplier - Jinli Chemical. Jinli Chemical. [Link]

-

History of nineteenth-century organosulfur chemistry. (2009, April 6). Taylor & Francis Online. [Link]

-

Benzenesulfonic Acid: Properties, Production And Uses. (2025, August 17). Chemcess. [Link]

-

History of Polyurethane Foam Development. (2024, December 17). Elastas. [Link]

-

Accelerator | Synthetic Rubber, Vulcanization, Compounding. Britannica. [Link]

-

Zinc bis(benzenesulphinate) | C12H14O6S2Zn. PubChem. [Link]

Sources

- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 6. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

Technical Guide: Biological Potential & Characterization of Zinc(II) Benzenesulfinate Dihydrate

Topic: Potential Biological Activities of Zinc(II) Benzenesulfinate Dihydrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc(II) benzenesulfinate dihydrate (ZBS) (CAS: 24308-84-7) is a coordination complex historically utilized in industrial polymer science as a nucleating agent, flame retardant, and activator. However, its unique structural motif—a zinc center coordinated by benzenesulfinate ligands—presents a compelling, under-explored scaffold for medicinal chemistry.

This guide serves as a technical roadmap for repurposing ZBS from an industrial additive to a bioactive candidate. By leveraging the pharmacological versatility of the zinc ion (

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7]

To understand the biological behavior of ZBS, one must first master its coordination chemistry. Unlike simple zinc salts (e.g.,

Physicochemical Profile

| Property | Specification | Relevance to Bioactivity |

| Formula | Stoichiometry defines zinc payload (approx. 17% Zn w/w). | |

| MW | 383.78 g/mol | Low MW facilitates cellular uptake via passive diffusion. |

| Solubility | Low in | Requires organic co-solvents for bioassays; potential for liposomal formulation. |

| Stability | Thermally stable >200°C | Suitable for autoclaving or solid-state formulation; resistant to rapid hydrolysis. |

| Ligand Type | Benzenesulfinate ( | Ambidentate ligand (O- or S-donor); Zn preference is O-bonding (hard acid/hard base). |

Structural Coordination

The zinc atom typically adopts a tetrahedral or distorted octahedral geometry, coordinated by the oxygen atoms of the sulfinate group. The "dihydrate" designation implies two water molecules within the coordination sphere, which are exchangeable—a critical feature for catalytic activity within a biological enzyme pocket.

Figure 1: Coordination Environment of Zinc(II) Benzenesulfinate. The diagram illustrates the central zinc core stabilized by lipophilic sulfinate ligands, balancing solubility with reactivity.

Potential Biological Mechanisms

The biological activity of ZBS is hypothesized to stem from a "Trojan Horse" mechanism, where the organic ligand facilitates transport across lipid membranes, releasing the bioactive zinc ion intracellularly.

Antimicrobial Activity (Bacteriostatic/Bactericidal)

-

Mechanism: Free

ions displace essential metals (like -

Target: Gram-positive bacteria (e.g., S. aureus) are typically more susceptible due to the absence of an outer lipopolysaccharide membrane, which might repel the hydrophobic benzene ring.

Antifungal Potential

-

Mechanism: Similar to Zinc Pyrithione, ZBS may disrupt membrane transport pumps and depolarize the fungal cell membrane. The benzenesulfinate moiety acts as a chaotropic agent, destabilizing membrane integrity.

Cytotoxicity & Anticancer Properties

-

Mechanism: Zinc overload induces apoptosis in cancer cells by activating the mitochondrial intrinsic pathway (caspase-3/9 activation).

-

Selectivity: The challenge lies in achieving selectivity. The sulfinate ligand may be modified to target specific tumor microenvironments (e.g., hypoxia), although the native ZBS is likely a broad-spectrum agent.

Experimental Validation Framework

Phase I: Compound Preparation & Stability

Objective: Ensure the test article is pharmaceutical grade, removing industrial byproducts (e.g., sodium salts, excess zinc chloride).

-

Recrystallization: Dissolve crude ZBS in hot DMSO/Ethanol (1:1). Filter while hot to remove insoluble ZnO. Cool slowly to 4°C to crystallize.

-

Verification: Confirm structure via FTIR (Look for

stretches at 1000-1050 -

Stock Solution: Prepare a 10 mM stock in 100% DMSO.

-

Note: Perform a precipitation check by diluting 1:100 in PBS. If precipitation occurs, use a cyclodextrin carrier or adjust the assay endpoint to colorimetric methods that tolerate suspension.

-

Phase II: Antimicrobial Susceptibility Testing (MIC Assay)

Protocol Source: CLSI M07-A10 Standards.

Step-by-Step Workflow:

-

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 29213) to

CFU/mL in Mueller-Hinton Broth. -

Plate Setup: Use a 96-well flat-bottom plate.

-

Rows A-G: Serial 2-fold dilution of ZBS (Range: 512

to 0.5 -

Row H: Controls (Growth control, Sterility control, DMSO vehicle control).

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity or

.-

Critical Control: Run a parallel plate with

to distinguish the effect of the ligand vs. the zinc ion.

-

Phase III: Mammalian Cytotoxicity (MTT Assay)

Objective: Determine the Therapeutic Index (TI).

-

Cell Lines: HDF (Human Dermal Fibroblasts - Normal) vs. A549 (Lung Carcinoma).

-

Seeding:

cells/well in DMEM + 10% FBS. Adhere for 24h. -

Treatment: Add ZBS (1–100

) for 48h. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Calculation:

is calculated via non-linear regression (Sigmoidal dose-response).

Figure 2: Biological Evaluation Workflow. A systematic approach to validating ZBS activity, moving from chemical purification to comparative biological screening.

Safety & Handling (MSDS Summary)

While ZBS is not classified as highly toxic, it is an industrial irritant.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1]

-

Handling: Use nitrile gloves and a fume hood to avoid inhalation of fine dust.

-

Disposal: As a heavy metal compound, it must be disposed of via hazardous chemical waste streams, not municipal drains.

Conclusion & Future Outlook

Zinc(II) benzenesulfinate dihydrate represents a "low-hanging fruit" for drug repurposing. Its established synthesis and stability profile make it an attractive starting point for developing novel antimicrobial coatings or topical zinc therapeutics. The primary research goal should be to decouple the generic zinc effect from the specific transport properties of the benzenesulfinate ligand.

References

-

PubChem. (2025).[1] Zinc bis(benzenesulphinate) Compound Summary (CID 57376148).[1] National Library of Medicine.[1] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[Link]

Sources

Methodological & Application

Technical Guide: Zinc Benzenesulfinate Dihydrate (ZBD) in Radical C-H Functionalization and Sulfone Synthesis

This Application Note is designed for research chemists and drug discovery professionals seeking to implement Zinc Benzenesulfinate Dihydrate (ZBD) in high-value organic synthesis. It prioritizes practical, self-validating protocols and mechanistic clarity.

Executive Summary & Strategic Utility

Zinc Benzenesulfinate Dihydrate (ZBD) is a bench-stable, solid-state source of the benzenesulfonyl radical (PhSO₂•) and the benzenesulfinate anion (PhSO₂⁻). Unlike hygroscopic sodium sulfinates or unstable sulfinic acids, ZBD offers superior handling characteristics and controlled release of radical species.

Its primary utility in modern drug discovery lies in the Innate C-H Functionalization of heterocycles. By leveraging a radical mechanism, ZBD allows for the direct installation of sulfonyl groups onto complex scaffolds (late-stage functionalization) without pre-functionalization (e.g., halogenation), significantly shortening synthetic sequences.[1]

Key Advantages Over Traditional Reagents

| Feature | Zinc Benzenesulfinate (ZBD) | Sulfonyl Chlorides (PhSO₂Cl) | Sodium Sulfinates (PhSO₂Na) |

| Stability | High (Air/Moisture Stable Solid) | Low (Hydrolytically Unstable) | Moderate (Hygroscopic) |

| Mechanism | Radical (via SET) or Nucleophilic | Primarily Electrophilic | Nucleophilic |

| Reaction pH | Neutral/Mildly Acidic | Generates HCl (Requires Base) | Basic |

| Odor | None | Pungent | None |

Mechanistic Principles

The reactivity of ZBD is bifurcated based on the reaction conditions:

-

Radical Pathway (Oxidative): In the presence of an oxidant (e.g., tert-butyl hydroperoxide, TBHP), ZBD undergoes Single Electron Transfer (SET) to generate the electrophilic benzenesulfonyl radical. This radical attacks electron-rich heterocycles at their most naturally nucleophilic position (Minisci-type reaction).

-

Nucleophilic Pathway: In the presence of alkyl halides and polar solvents, ZBD acts as a nucleophile to form sulfones via S[N]2 mechanisms.

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways for ZBD.

Figure 1: Divergent reaction pathways of Zinc Benzenesulfinate Dihydrate: Radical C-H functionalization (top) vs. Nucleophilic substitution (bottom).

Experimental Protocols

Protocol A: Preparation of Zinc Benzenesulfinate Dihydrate

Use this protocol if commercial ZBD is unavailable or cost-prohibitive. This method ensures high purity, critical for radical reproducibility.

Reagents:

-

Benzenesulfonyl chloride (1.0 equiv)

-

Zinc dust (Activated, 2.0 equiv)

-

Water (Solvent)

Step-by-Step Methodology:

-

Activation: Activate Zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add Activated Zinc dust (20 mmol) and Water (15 mL).

-

Addition: Cool the suspension to 0°C. Add Benzenesulfonyl chloride (10 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir vigorously for 12 hours. The grey suspension will turn into a thick white slurry.

-

Isolation:

-

Heat the mixture to 70°C to dissolve the product (ZBD is soluble in hot water; unreacted Zn is not).

-

Filter the hot solution rapidly to remove excess Zinc.

-

Cool the filtrate to 0°C to induce crystallization.

-

-

Purification: Filter the white crystals, wash with ice-cold water (2 x 5 mL), and dry under vacuum (0.1 mmHg) for 24 hours.

-

Validation: Check purity via ¹H NMR (D₂O). Product should be a stable white powder.

Protocol B: Radical C-H Sulfonylation of Heterocycles (The "Baran" Protocol)

This protocol is optimized for the late-stage functionalization of complex heterocycles (pyridines, xanthines, quinones).

Reagents:

-

Substrate (Heterocycle, 1.0 equiv)

-

ZBD (3.0 equiv)

-

TBHP (70% aq. solution, 5.0 equiv)

-

Solvent: CH₂Cl₂/H₂O (2.5:1 ratio) or DMSO/H₂O (for polar substrates)

Workflow Diagram:

Figure 2: Operational workflow for Radical C-H Sulfonylation using ZBD and TBHP.

Detailed Methodology:

-

Preparation: In a vial open to air (inert atmosphere is not required), dissolve the Heterocycle (0.5 mmol) in CH₂Cl₂ (2.5 mL) and Water (1.0 mL).

-

Reagent Addition: Add ZBD (1.5 mmol, 3.0 equiv) in one portion. The solid may not dissolve completely; this is normal.

-

Initiation: Cool to 0°C. Add TBHP (70% aq., 2.5 mmol, 5.0 equiv) dropwise with vigorous stirring.

-

Note: Vigorous stirring is critical to creating an emulsion, as the radical transfer occurs at the biphasic interface.

-

-

Reaction: Remove ice bath and stir at room temperature for 24 hours.

-

Workup (Self-Validating Step):

-

Add saturated aqueous NaHCO₃ (5 mL) and saturated aqueous Na₂S₂O₃ (5 mL).

-

Why? Na₂S₂O₃ neutralizes unreacted peroxides (safety); NaHCO₃ neutralizes any sulfonic acid byproducts.

-

Stir for 20 minutes until the organic layer is clear.

-

-

Extraction: Extract with CH₂Cl₂ (3 x 10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Troubleshooting:

-

Low Conversion: If starting material remains after 24h, add an additional 2.0 equiv of ZBD and 3.0 equiv of TBHP. Some substrates require "resubmission" to drive to completion.

-

Regioselectivity: The reaction favors electron-deficient positions (nucleophilic radical attack) or positions with high SOMO density. Ortho/Para to electron-donating groups is common.

Protocol C: Synthesis of Sulfones via Alkylation

Use this for synthesizing alkyl-aryl sulfones from alkyl halides.

Reagents:

-

Alkyl Halide (R-Br or R-I, 1.0 equiv)

-

ZBD (1.2 equiv)

-

TBAI (Tetrabutylammonium iodide, 0.1 equiv - Catalyst)

-

Solvent: DMF or DMSO

Methodology:

-

Dissolve Alkyl Halide (1.0 mmol) in DMF (3 mL).

-

Add ZBD (1.2 mmol) and TBAI (0.1 mmol).

-

Heat to 80°C for 4-6 hours.

-

Pour into water and extract with Ethyl Acetate.

-

Result: High yield of Ph-SO₂-R.[2] The Zinc salt is often more soluble in organic/mixed solvents than the Sodium salt, accelerating the reaction.

Safety and Handling

-

Peroxide Warning: Protocol B uses TBHP. While stable in dilute solution, avoid concentrating reaction mixtures containing peroxides. Always quench with thiosulfate before rotary evaporation.

-

Zinc Disposal: Aqueous waste will contain Zinc ions. Dispose of according to heavy metal waste regulations.

-

Storage: ZBD is stable at room temperature indefinitely if kept dry. It does not require a glovebox.[1]

References

-

Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature, 492, 95–99.

- Foundational paper establishing the "Baran Diversinate" zinc sulfin

-

O'Hara, F., et al. (2013).[3] Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134.[3]

- Details the scope and mechanism of zinc sulfin

-

Egbewande, F. A., et al. (2019).[1] Reaction of Papaverine with Baran Diversinates™. Molecules, 24(21), 3938.[1]

- Specific application note on late-stage functionalization of alkaloids using zinc sulfin

-

Knauber, T., et al. (2011). Zinc Sulfinates: Radical Trifluoromethylation and Difluoromethylation. E-EROS Encyclopedia of Reagents for Organic Synthesis.

- General reference for the preparation and utility of zinc sulfin

Sources

Application Note: Zinc Benzenesulfinate Dihydrate (ZBS) in Sulfone Synthesis

Executive Summary

Zinc Benzenesulfinate Dihydrate (ZBS, CAS: 24308-84-7) is a bench-stable, solid organozinc reagent traditionally utilized in industrial polymer applications. However, recent advancements in radical chemistry have repositioned ZBS as a high-value reagent for the late-stage C–H functionalization of heterocycles and the synthesis of complex sulfones .

Unlike sodium benzenesulfinate (

-

Radical Precursor Efficiency: The zinc cation facilitates single-electron transfer (SET) processes, making ZBS an ideal precursor for phenylsulfonyl radicals (

) under oxidative conditions. -

Handling & Stability: ZBS is non-hygroscopic and stable in air, unlike the often deliquescent sodium salts or moisture-sensitive sulfonyl chlorides.

-

Solubility Profile: Its solubility in organic/aqueous biphasic systems allows for unique reactivity patterns in "innate" functionalization protocols.

This guide details the mechanistic grounding and practical protocols for deploying ZBS in the synthesis of aryl-heteroaryl sulfones and vinyl sulfones.

Mechanistic Insight: The Zinc Advantage

The utility of ZBS stems from its ability to access two distinct reactive pathways depending on the reaction conditions: Radical (Oxidative) and Anionic (Nucleophilic) .

Pathway A: Radical C–H Functionalization (The "Baran" Pathway)

In the presence of an oxidant (e.g., tert-butyl hydroperoxide, TBHP), ZBS undergoes oxidative desulfinylation or radical generation. The zinc center acts as a Lewis acid mediator, coordinating to the heterocycle and enhancing the regioselectivity of the radical addition.

Mechanism:

-

Initiation: Oxidant generates a tert-butoxy radical.

-

Activation: ZBS transfers a single electron, generating the electrophilic phenylsulfonyl radical (

). -

Addition: The radical adds to the most electron-rich position of the protonated heterocycle (Minisci-type selectivity).

-

Re-aromatization: Oxidative loss of a hydrogen atom restores aromaticity, yielding the sulfonylated heterocycle.

Pathway B: Nucleophilic Substitution

In polar aprotic solvents (DMF, DMSO), ZBS dissociates to provide the benzenesulfinate anion (

Figure 1: Dual reactivity pathways of Zinc Benzenesulfinate (ZBS) in sulfone synthesis.

Experimental Protocols

Protocol A: Direct C–H Sulfonylation of Heterocycles

Application: Rapid diversification of drug scaffolds (pyridines, pyrroles, uracils) without pre-functionalization (e.g., halogenation). This protocol is adapted from the "Diversinate" chemistry developed by the Baran Lab.

Reagents:

-

Substrate: Heterocycle (1.0 equiv)

-

Reagent: Zinc Benzenesulfinate Dihydrate (ZBS) (2.0 - 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent: DMSO:Water (3:1) or DCM:Water (1:1) with TFA (1.0 equiv) if substrate is basic.

Procedure:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle (0.5 mmol, 1.0 equiv) and ZBS (383 mg, 1.0 mmol, 2.0 equiv).

-

Solvent Addition: Add DMSO (1.5 mL) and Water (0.5 mL). If the heterocycle is a pyridine or diazine, add Trifluoroacetic Acid (TFA, 38 µL, 1.0 equiv) to protonate the nitrogen (activating the ring).

-

Initiation: Cool the mixture to 0 °C (ice bath). Dropwise add TBHP (70% aq., ~200 µL, 3.0 equiv) over 2 minutes.

-

Reaction: Remove the ice bath and stir vigorously at room temperature (25 °C) for 12–24 hours. Note: Some substrates may require mild heating to 50 °C.[1]

-

Workup: Quench with sat. aq.

(5 mL) and sat. aq. -

Purification: Dry organic layers over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Optimization Tips:

-

Stoichiometry: Because the radical species is high-energy and short-lived, excess ZBS (3 equiv) often improves yields significantly.

-

TFA: Essential for electron-deficient heterocycles (pyridines) to lower the LUMO energy; omit for electron-rich substrates (pyrroles, indoles).

Protocol B: Synthesis of Vinyl Sulfones via Oxidative Hydrosulfonylation

Application: Synthesis of Michael acceptors and cysteine-targeting warheads.

Reagents:

-

Substrate: Styrene or Terminal Alkene (1.0 equiv)

-

Reagent: ZBS (1.5 equiv)

-

Oxidant: Iodine (

) (0.5 equiv) or -

Solvent: MeOH or MeCN/Water

Procedure:

-

Dissolution: Dissolve alkene (1.0 mmol) and ZBS (1.5 mmol, 575 mg) in MeOH (5 mL).

-

Addition: Add Iodine (0.5 mmol, 127 mg) or Potassium Persulfate (1.5 mmol) in one portion.

-

Reaction: Stir at reflux (60–70 °C) for 4–6 hours. The reaction proceeds via formation of a

-iodo sulfone intermediate followed by elimination. -

Workup: Dilute with water, extract with DCM, wash with sodium thiosulfate (to remove iodine), and concentrate.

Technical Comparison: ZBS vs. Sodium Salts

For researchers choosing between the ubiquitous sodium salt and ZBS, the following data highlights the operational differences.

| Feature | Zinc Benzenesulfinate (ZBS) | Sodium Benzenesulfinate |

| Formula | ||

| MW | 383.76 g/mol | 164.16 g/mol |

| Hygroscopicity | Low (Stable Powder) | High (Deliquescent) |

| Solubility | Moderate (DMSO, warm alcohols) | High (Water, MeOH) |

| Radical Generation | Excellent (Zn-mediated SET) | Moderate (Requires stronger oxidants) |

| Acidity | Lewis Acidic ( | Basic/Neutral |

| Primary Use | Radical C-H Functionalization |

References

-

General Zinc Sulfinate Chemistry (The "Diversinates")

-

Electrochemical Sulfonylation

-

Liu, K., et al. (2024). Zinc Promoted Cross-Electrophile Sulfonylation to Access Alkyl–Alkyl Sulfones. PMC. Link

- Demonstrates the in-situ generation and utility of zinc sulfin

-

-

Vinyl Sulfone Synthesis

-

ZBS Chemical Data

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Material Safety Data Sheet (MSDS) for Zinc Benzenesulfinate Dihydrate before handling.

Sources

Protocol for using zinc benzenesulfinate as a foaming agent activator.

Application Note: Protocol for Zinc Benzenesulfinate (ZBS) as a Foaming Agent Activator

Executive Summary

This application note details the protocol for utilizing Zinc Benzenesulfinate (ZBS) (CAS: 24308-84-7) as a high-efficiency activator for the chemical blowing agent Azodicarbonamide (ADC) . While ADC typically decomposes at 205–215°C, the addition of ZBS via the protocol described herein significantly reduces the activation energy, enabling decomposition at 140–160°C .

This reduction is critical for processing temperature-sensitive polymer matrices (e.g., EVA, LDPE, PVC) used in medical device packaging, transdermal patch backings, and soft-touch drug delivery systems. This guide prioritizes reproducibility, safety, and quantitative validation using Differential Scanning Calorimetry (DSC).

Mechanistic Principles

To ensure experimental success, one must understand the causality of the reaction. ZBS does not merely "catalyze" the reaction; it actively participates in a ligand-exchange mechanism that destabilizes the azo-linkage in ADC.

The "Kicker" Effect:

Zinc is a Lewis acid. The zinc ion (

Pathway Visualization:

The following diagram illustrates the activation pathway where ZBS accelerates the breakdown of ADC into gaseous products (

Figure 1: Mechanistic pathway of Azodicarbonamide activation by Zinc Benzenesulfinate.

Material Characterization & Preparation

Before compounding, raw materials must be characterized to ensure batch-to-batch consistency.

Table 1: Material Specifications

| Component | Function | Key Specification | Acceptance Criteria |

| Azodicarbonamide (ADC) | Blowing Agent | Particle Size ( | 3.0 – 5.0 |

| Zinc Benzenesulfinate (ZBS) | Activator | Purity (HPLC) | |

| Polymer Matrix (e.g., EVA) | Carrier | Melt Flow Index (MFI) | 2.0 – 5.0 g/10min (Ensures melt strength holds gas) |

| Zinc Oxide (ZnO) | Co-Activator | Surface Area |

Safety Note: ZBS is a fine powder and a potential irritant. All weighing and handling must be performed inside a Class II Biological Safety Cabinet or Fume Hood to prevent inhalation.

Protocol 1: Thermal Validation (DSC)

Goal: Determine the exact decomposition onset temperature (

Equipment: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

Step-by-Step Methodology:

-

Preparation: Prepare a dry blend of ADC and ZBS in a mortar and pestle.

-

Control: 100% ADC.

-

Test A: 1:0.2 ratio (ADC:ZBS).

-

Test B: 1:0.5 ratio (ADC:ZBS).

-

-

Encapsulation: Weigh 3.0 ± 0.1 mg of the blend into a standard aluminum DSC pan. Crimp the lid (vented lids are preferred to prevent pan deformation from gas pressure, or use high-pressure pans).

-

Ramp Program:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 250°C.

-

Purge gas: Nitrogen (

) at 50 mL/min.

-

-

Analysis: Integrate the exothermic peak.

-

Success Criteria: A shift in

from ~210°C (Control) to <160°C (Test samples).

-

Protocol 2: Compounding and Foaming

Goal: Incorporate ZBS into a polymer matrix to produce a uniform cellular structure.

Formulation (Parts per Hundred Resin - PHR):

-

Polymer (EVA/LDPE): 100.0

-

Azodicarbonamide: 3.0[1]

-

Zinc Benzenesulfinate: 0.2 – 1.0 (Variable)

-

Crosslinking Agent (DCP): 0.8 (If curing is required)

-

Lubricant (Stearic Acid): 0.5

Workflow Diagram:

Figure 2: Step-by-step compounding and foaming workflow.

Detailed Steps:

-

Mixing (Critical Step): Use an internal mixer (Banbury). Set temperature to 100°C .

-

Why? You must melt the polymer but stay well below the ZBS-activated decomposition temperature (140°C) to prevent premature foaming ("scorching").

-

-

Addition Order: Add Polymer -> Melt -> Add Stearic Acid -> Add ADC -> Add ZBS Last .

-

Reasoning: Adding ZBS last minimizes its thermal history, preserving its activity for the molding stage.

-

-

Molding: Place the compounded sheet into a high-pressure mold.

-

Temperature: 165°C (This triggers the ZBS to activate the ADC).

-

Time: Calculate based on rheometer cure time (

), typically 5–8 minutes.

-

-

Expansion: Open the press. The sudden pressure drop coupled with the gas generated by the ZBS-activated ADC causes immediate expansion.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Yellow/Discolored Foam | Incomplete decomposition or thermal degradation. | Increase ZBS concentration by 0.1 phr or increase dwell time. |

| Coarse/Uneven Cells | Poor dispersion of ZBS/ADC. | Improve mixing shear; use finer particle size ZBS (micronized). |

| Pre-mature Foaming (Scorch) | Mixing temperature too high. | Reduce Banbury/Mill temperature below 105°C. |

| High Density (Low Expansion) | ZBS inactive or "poisoned". | Check ZBS shelf life (hygroscopic); ensure no acidic contaminants neutralize the Zn ion. |

References

-

Mechanism of Thermal Decomposition: Zhang, L., et al. (2021). "Influence of Zinc Oxide Addition on Azodicarbonamide Thermal Decomposition in Polyethylene/Ethylene Vinyl Acetate Foaming." Scientific.net / Materials Science Forum.

-

Chemical Properties & Safety (ZBS): Santa Cruz Biotechnology. (2024). "Zinc benzenesulfinate dihydrate | CAS 24308-84-7 Technical Data Sheet."

-

Activator Kinetics: Krutko, I., et al. (2019). "Kinetics of Azodicarbonamide Decomposition in the Presence of an Initiator for Obtaining Solid Foams." Journal of Chemistry and Technologies.

-

Patent Literature on Activated ADC: Riley, C.P., et al. (1967).[1] "Activated Azodicarbonamide Compositions." U.S. Patent 3,305,496.

-

General Blowing Agent Chemistry: NB Inno. (2026). "The Chemistry of Foaming: How Azodicarbonamide Works."

Sources

Application Note: Zinc Benzenesulfinate Dihydrate in Coordination Polymer Synthesis

Executive Summary

Zinc benzenesulfinate dihydrate (

This guide details the utility of ZBD in synthesizing mixed-ligand coordination polymers. By exploiting the lability of the coordinated water molecules, researchers can "pillar" the zinc-sulfinate layers with N-donor linkers (e.g., 4,4'-bipyridine), generating 2D or 3D frameworks with potential applications in luminescent sensing and drug delivery systems .

Scientific Foundation & Mechanism

The Sulfinate Advantage

The benzenesulfinate anion (

Key Coordination Modes:

- (O,O'-Bridging): The most common mode for Zn(II), forming infinite chains or layers.

-

Monodentate (O-bound): Occurs when steric bulk prevents bridging.

-

Monodentate (S-bound): Rare for Zn(II) (Hard Acid) but possible in mixed-metal systems.

Mechanism of Polymerization

The ZBD starting material exists typically as a hydrated coordination complex. The synthesis of CPs proceeds via a Ligand Substitution and Expansion mechanism:

-

Activation: Thermal removal or solvent displacement of the two labile water molecules (

). -

Insertion: Neutral N-donor ligands (Linkers) occupy the vacant coordination sites.

-

Assembly: The sulfinate anions bridge adjacent Zn centers, while the N-donors extend the structure into higher dimensions.

Visualization: Coordination Logic & Workflow

Figure 1: Logic flow for converting Zinc Benzenesulfinate Dihydrate into extended Coordination Polymers via ligand substitution.

Experimental Protocol: Synthesis of [Zn(PhSO2)2(bipy)]n

This protocol describes the synthesis of a pillared-layer CP using ZBD and 4,4'-bipyridine (bipy). This system is a model for creating luminescent materials.[1]

Materials Required

| Reagent | Role | Purity | Notes |

| Zinc Benzenesulfinate Dihydrate | Metal/Ligand Source | >98% | Synthesize fresh if commercial stock is oxidized. |

| 4,4'-Bipyridine | Pillaring Linker | 98% | Recrystallize from ethanol if yellowed. |

| Methanol (MeOH) | Solvent | HPLC Grade | Promotes solubility of the sulfinate. |

| DMF | Co-Solvent | Anhydrous | High boiling point for solvothermal growth. |

Step-by-Step Methodology

Phase A: Precursor Preparation (If commercial ZBD is unavailable)

Note: Commercial ZBD can oxidize to sulfonate (

-

Reduction: Dissolve benzenesulfonyl chloride (10 mmol) in water. Add sodium sulfite (

, 20 mmol) and NaOH to maintain pH ~9. Stir at 70°C for 2 hours. -

Salt Formation: Add

(10 mmol) aqueous solution dropwise to the sodium benzenesulfinate solution. -

Isolation: A white precipitate (